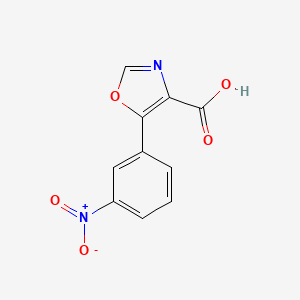

5-(3-Nitrophenyl)oxazole-4-carboxylic acid

描述

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 5-(3-Nitrophenyl)oxazole-4-carboxylic acid is systematically named according to IUPAC rules as 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylic acid . This nomenclature reflects its structure:

- A 1,3-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3).

- A 3-nitrophenyl substituent at position 5 of the oxazole ring.

- A carboxylic acid functional group at position 4 of the oxazole ring.

The CAS Registry Number for this compound is 951885-28-2 , a unique identifier widely used in chemical databases and commercial catalogs.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₆N₂O₅ . Its molecular weight is 234.17 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.01 | 120.10 |

| H | 6 | 1.008 | 6.048 |

| N | 2 | 14.01 | 28.02 |

| O | 5 | 16.00 | 80.00 |

| Total | 234.17 |

Key structural features include:

Structure

2D Structure

属性

IUPAC Name |

5-(3-nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIIRMPKHMVIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650062 | |

| Record name | 5-(3-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-28-2 | |

| Record name | 5-(3-Nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multi-Step Synthesis via Cyclization

The most common approach involves synthesizing the oxazole ring by cyclization of appropriate precursors bearing the nitrophenyl group. For example, condensation of 3-nitrobenzoyl derivatives with amino acid or amide components under dehydrating conditions can yield the oxazole ring with the carboxylic acid at the 4-position.

- Step 1: Preparation of 3-nitrobenzoyl intermediate (e.g., 3-nitrobenzoyl chloride)

- Step 2: Reaction with amino acid or amide to form an oxazolone intermediate

- Step 3: Cyclization under acidic or dehydrating conditions to form the oxazole ring

- Step 4: Hydrolysis or oxidation to yield the carboxylic acid functionality

This method is supported by general oxazole synthesis literature and is consistent with the molecular structure of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step cyclization from 3-nitrobenzoyl derivatives | Formation of oxazolone intermediate, cyclization, hydrolysis | Acidic or dehydrating conditions, moderate temperature | Moderate to high (varies) | Well-established, versatile | Multi-step, time-consuming |

| One-pot chlorination and cyclization (analogous method) | Chlorination of aldoxime, nitrogen stripping, cyclization with ethylene | Room temperature, normal pressure, halohydrocarbon solvent | >85% | High yield, operational safety, low cost | Specific to isoxazole derivatives, adaptation needed |

Research Findings and Notes

- The presence of the nitrophenyl group enhances the compound's potential biological activity, making the synthesis of this compound relevant for pharmaceutical research.

- The oxazole ring formation is a critical step, often requiring careful control of reaction conditions to avoid side reactions or decomposition.

- Safety considerations are important, especially when handling chlorination reagents and unstable intermediates; one-pot methods reduce these risks by avoiding isolation of hazardous intermediates.

- The molecular weight of this compound is 234.16 g/mol, and its molecular formula is C10H6N2O5, which guides stoichiometric calculations in synthesis.

化学反应分析

Types of Reactions:

Oxidation: The nitro group in 5-(3-Nitrophenyl)oxazole-4-carboxylic acid can undergo reduction to form the corresponding amine derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction of the nitro group: 5-(3-Aminophenyl)oxazole-4-carboxylic acid.

Reduction of the carboxylic acid group: 5-(3-Nitrophenyl)oxazole-4-methanol.

Substitution reactions: Various substituted oxazole derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

- Anticancer Activity : Research indicates that 5-(3-nitrophenyl)oxazole-4-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. Studies have shown significant growth inhibition in human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cell lines, with IC50 values in the low micromolar range. This suggests potential as a therapeutic agent in cancer treatment .

- Immunosuppressive Properties : The compound has been studied for its immunomodulatory effects, particularly in inhibiting the proliferation of peripheral blood mononuclear cells induced by phytohemagglutinin. This activity may have implications for treating autoimmune diseases .

- Mechanisms of Action : The mechanisms underlying its biological activity include:

Biological Activities

The biological activities associated with this compound are summarized in the following table:

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through activation of caspase pathways. This indicates a potential mechanism for its anticancer properties .

- Mechanistic Insights : A study highlighted that certain oxazole derivatives exhibit significant modulation of enzyme activity, providing insights into their therapeutic potential .

作用机制

The mechanism of action of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid and its derivatives depends on their specific applications. In biological systems, the nitrophenyl group can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity. The oxazole ring may also contribute to binding affinity and specificity .

相似化合物的比较

- 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

- 5-(2-Nitrophenyl)oxazole-4-carboxylic acid

- 5-(3-Aminophenyl)oxazole-4-carboxylic acid

Comparison: 5-(3-Nitrophenyl)oxazole-4-carboxylic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

生物活性

5-(3-Nitrophenyl)oxazole-4-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₆N₂O₅ and a molecular weight of approximately 234.16 g/mol. Its structure features a nitrophenyl group attached to an oxazole ring, which enhances its reactivity and solubility in polar solvents, making it suitable for various chemical applications.

Histone Deacetylase Inhibition

Research indicates that this compound may act as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to decreased gene expression. By inhibiting these enzymes, the compound may promote increased gene expression through the accumulation of acetylated histones. This mechanism suggests potential applications in cancer therapy and other diseases where gene regulation is disrupted.

Antiproliferative Effects

The compound's potential antiproliferative effects can be inferred from related studies that highlight the importance of structural modifications in enhancing biological activity. For example, an isoxazole derivative demonstrated significant inhibition of TNFα production in human blood cultures, indicating a pro-apoptotic action that may be relevant for therapeutic strategies against inflammatory diseases .

Case Studies and Research Findings

Applications in Drug Discovery

The unique structure of this compound positions it as a valuable tool in drug discovery. Its potential as a chemical probe for studying protein-protein interactions may facilitate the identification of new drug targets within cellular signaling pathways.

常见问题

Q. Table 1: Representative Synthetic Conditions for Analogous Oxazole Derivatives

| Compound | Coupling Agent | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| OCM-31 | HATU | DMF | 20% | >95% |

| OCM-32 | EDCI/HOBt | DCM | 38% | >95% |

| OCM-33 | HATU | DMF | 35% | >95% |

Data adapted from .

How is the purity of this compound typically assessed in research settings?

Basic Question

Purity is evaluated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, oxazole derivatives like OCM-31 and OCM-32 were confirmed to have >95% purity via reverse-phase HPLC with UV detection at 254 nm . Additionally, ¹H and ¹³C NMR spectra are critical for verifying structural integrity, with characteristic oxazole ring protons appearing at δ 8.2–8.5 ppm and carbons at 145–155 ppm . Mass spectrometry (MS) further corroborates molecular weight, as seen for the parent compound (exact mass: 234.02767 g/mol) .

How can researchers optimize coupling reaction conditions to improve yield and selectivity for this compound derivatives?

Advanced Question

Optimization involves systematic variation of reaction parameters:

- Coupling Agents : HATU often outperforms EDCI for sterically hindered substrates due to superior activation efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions; DCM is preferable for temperature-sensitive reactions.

- Temperature : Lower temperatures (0–5°C) reduce epimerization or decomposition.

- Catalytic Additives : DMAP or HOAt can accelerate coupling rates.

Q. Table 2: Comparative Reaction Optimization

| Parameter | OCM-31 (HATU/DMF) | OCM-32 (EDCI/DCM) |

|---|---|---|

| Reaction Time | 12 h | 24 h |

| Isolated Yield | 20% | 38% |

| Byproduct Formation | Minimal | Moderate |

EDCI-based methods may offer higher yields for certain substrates despite longer reaction times .

What strategies resolve discrepancies in spectroscopic data during characterization of novel derivatives?

Advanced Question

Conflicting NMR or MS data can be addressed by:

2D NMR Techniques : HSQC and HMBC correlations clarify proton-carbon connectivity, critical for distinguishing regioisomers.

High-Resolution MS : Exact mass measurements (e.g., 234.02767 g/mol for the parent compound ) confirm molecular formulas.

Comparative Analysis : Benchmarking against published shifts for analogs (e.g., OCM-31’s ¹³C NMR δ 150.2 ppm for the oxazole C-2 ).

How does the 3-nitrophenyl substituent influence the biological activity of oxazole-carboxylic acid derivatives?

Advanced Question

The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to target enzymes. For example, oxazole derivatives with nitroaryl groups exhibit potent inhibition of GSK-3β (IC₅₀ < 10 nM) due to enhanced π-stacking and hydrogen-bonding interactions . Structure-activity relationship (SAR) studies suggest that:

- Substituent Position : Meta-substitution (3-nitrophenyl) optimizes steric fit in enzymatic pockets.

- Electronic Effects : Nitro groups increase oxidative stability but may reduce solubility.

What advanced crystallographic methods confirm the structure of oxazole-carboxylic acid derivatives?

Advanced Question

Single-crystal X-ray diffraction is the gold standard. For example, the crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid revealed bond lengths (C–O: 1.36 Å) and dihedral angles critical for validating oxazole ring geometry . For derivatives resistant to crystallization, synchrotron radiation or microcrystal electron diffraction (MicroED) may be employed.

How do computational models predict the reactivity of this compound in medicinal chemistry?

Advanced Question

Density functional theory (DFT) calculations assess frontier molecular orbitals (FMOs) to predict sites of nucleophilic/electrophilic attack. For nitroaryl-oxazole systems, the LUMO is often localized on the nitro group, suggesting susceptibility to reduction. Molecular docking simulations further guide SAR by modeling interactions with biological targets (e.g., GSK-3β’s ATP-binding pocket ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。